3-Chloro-5-hydroxy-2-methoxypyridine
Overview
Description
3-Chloro-5-hydroxy-2-methoxypyridine is a heterocyclic aromatic organic compound characterized by the presence of a pyridine ring substituted with chlorine, hydroxyl, and methoxy groups at the 3, 5, and 2 positions, respectively
Mechanism of Action
Target of Action
Similar compounds such as “5-chloro-2-hydroxypyridine” have been used in studies involving copper complexes .
Mode of Action
“5-chloro-2-hydroxypyridine” acts as a donor ligand and exists in a zwitterionic form in copper complexes .
Biochemical Pathways
“5-chloro-2-methoxypyridine” has been used as a reactant for the preparation of biaryls via palladium-catalyzed hiyama cross-coupling with aryltrifluorosilanes and suzuki-miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-hydroxy-2-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a donor ligand and exists in a zwitterionic form, such as 5-chloropyridinium-2-olate in copper complexes . This interaction is crucial for studying the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study the effect of dicumarol on xanthine dehydrogenase, which is essential for understanding its impact on cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a donor ligand in copper complexes, existing in a zwitterionic form . This interaction is vital for enzyme inhibition or activation and changes in gene expression, providing insights into its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it acts as a donor ligand in copper complexes, which is essential for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are critical for determining its safe and effective use. For instance, studies have shown that it acts as a donor ligand in copper complexes, which is essential for understanding its dosage effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been used to study the effect of dicumarol on xanthine dehydrogenase, which is essential for understanding its role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it acts as a donor ligand in copper complexes, which is essential for understanding its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it acts as a donor ligand in copper complexes, which is crucial for understanding its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-hydroxy-2-methoxypyridine typically involves multi-step organic reactions starting from pyridine or its derivatives. One common method is the chlorination of 2-methoxypyridine followed by hydroxylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride and hydroxylating agents like hydrogen peroxide under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and safety. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-hydroxy-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to a carboxylic acid or ketone.
Reduction: The chlorine atom can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles such as amines and alcohols are employed, often in the presence of a base.
Major Products Formed:
Oxidation: this compound-5-carboxylic acid.
Reduction: this compound-5-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-hydroxy-2-methoxypyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery for various therapeutic areas.
Industry: It is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
2-Methoxypyridine
3-Chloropyridine
5-Hydroxypyridine
2-Chloro-5-hydroxypyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-chloro-6-methoxypyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPUXIQVANWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306115 | |
Record name | 5-Chloro-6-methoxy-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-30-8 | |
Record name | 5-Chloro-6-methoxy-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-methoxy-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.